(2-丙氧苯基)甲醇

描述

Synthesis Analysis

The synthesis of compounds like (2-Propoxyphenyl)methanol often involves catalytic processes or reactions with specific reagents that introduce the propoxy functional group into the phenylmethanol framework. For instance, the conversion of methanol into hydrocarbons over zeolite H-ZSM-5 demonstrates the catalytic potential of converting simple alcohols into more complex hydrocarbon structures, a principle that can be adapted for synthesizing compounds like (2-Propoxyphenyl)methanol (Svelle et al., 2006).

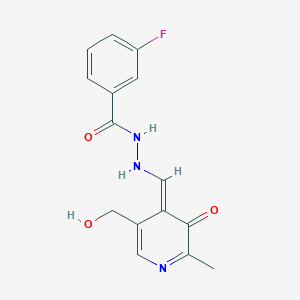

Molecular Structure Analysis

Molecular structure analysis of compounds similar to (2-Propoxyphenyl)methanol, such as the study on molecular complexes of hydroxy host systems with alcohols, reveals the intricate intermolecular interactions, such as hydrogen bonding, that can influence the physical and chemical properties of these compounds (Toda et al., 1985).

Chemical Reactions and Properties

Chemical reactions involving (2-Propoxyphenyl)methanol are diverse, ranging from its participation in carbonylation reactions to its use as a reactant in the synthesis of more complex molecules. For example, selective methanol carbonylation to acetic acid on heterogeneous catalysts showcases the reactivity of methanol derivatives in carbonylation reactions, highlighting potential chemical pathways that (2-Propoxyphenyl)methanol might undergo (Qi et al., 2020).

科学研究应用

甲醇制烃:一项研究调查了甲醇在 SAPO-34 上形成烃的反应机理,重点关注丙烯和甲醇的共反应。结果发现,丙烯和丁烯主要由甲醇形成,强调了甲醇在烃合成中的重要性 (Dahl 和 Kolboe,1994 年)。

甲醇制烯烃反应中丙烯的形成:Dahl 和 Kolboe (1993 年) 的另一项研究表明,在 SAPO-34 上的甲醇制烯烃 (MTO) 反应中,大多数丙烯分子直接由甲醇形成。这强调了甲醇在烯烃合成中的直接作用 (Dahl 和 Kolboe,1993 年)。

甲醇转化为烃:Svelle 等人(2006 年)探索了甲醇在沸石 H-ZSM-5 上转化为烃的过程。他们发现乙烯的形成在机理上与较高烯烃的形成分离,突出了甲醇转化在这一背景下的独特途径 (Svelle 等人,2006 年)。

H2O2 环氧化烯烃:de Visser 等人(2003 年)的一项研究发现,在氟化醇溶液(包括甲醇)中,H2O2 环氧化烯烃在温和条件下发生。这项研究提供了甲醇在促进化学反应中的作用,特别是在烯烃环氧化中的见解 (de Visser 等人,2003 年)。

甲醇和 2-丙醇混合物的电氧化:Santasalo 等人(2009 年)研究了甲醇和 2-丙醇混合物的电氧化,强调了甲醇浓度对氧化过程的影响。这项研究有助于理解甲醇在混合醇系统中的电化学行为 (Santasalo 等人,2009 年)。

甲醇羰基化为乙酸:Qi 等人(2020 年)展示了一种基于原子分散铼的多相催化剂,用于甲醇羰基化为乙酸。这项研究突出了甲醇在大规模化学生产中的新应用 (Qi 等人,2020 年)。

安全和危害

“(2-Propoxyphenyl)methanol” is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . The safety information provided includes the precautionary statements P301 + P330 + P331 + P310, which advise that if swallowed: rinse mouth, do NOT induce vomiting, and immediately call a POISON CENTER or doctor/physician .

属性

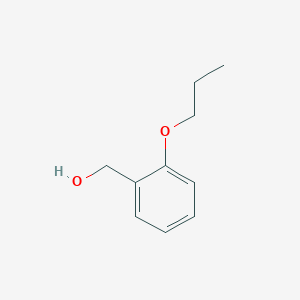

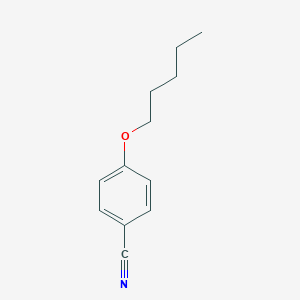

IUPAC Name |

(2-propoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-2-7-12-10-6-4-3-5-9(10)8-11/h3-6,11H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUNHRWOLRPWIIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30479927 | |

| Record name | (2-PROPOXYPHENYL)METHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30479927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Propoxyphenyl)methanol | |

CAS RN |

112230-06-5 | |

| Record name | (2-PROPOXYPHENYL)METHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30479927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

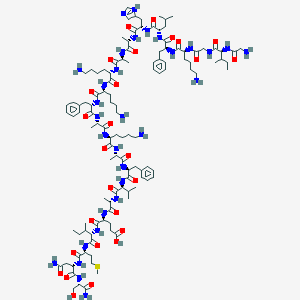

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![10-[3-(Dimethylamino)-4-hydroxy-3,5-dimethyloxan-2-yl]-11-hydroxy-5-methyl-2-[2-methyl-3-(3-methyloxiran-2-yl)oxiran-2-yl]naphtho[2,3-h]chromene-4,7,12-trione](/img/structure/B56268.png)

![methyl 1-amino-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B56276.png)